

Irdabisant Hydrochloride (CEP-26401): A Technical Guide for Cognitive Enhancement Research

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Compound of Interest

Compound Name: Irdabisant Hydrochloride

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Abstract

Irdabisant Hydrochloride, also known as CEP-26401, is a potent, selective, and orally active histamine H3 receptor (H3R) antagonist and inverse agonist that readily penetrates the blood-brain barrier.[1][2] Developed as a potential therapeutic agent for cognitive and attentional disorders, irdabisant has demonstrated pro-cognitive and wake-promoting effects in various preclinical rodent models.[3][4] However, clinical studies in healthy volunteers have not consistently replicated these cognitive benefits, instead highlighting subjective effects on alertness and mood.[5] This technical guide provides a comprehensive overview of irdabisant's mechanism of action, pharmacology, and the experimental protocols utilized in its evaluation, presenting a critical resource for researchers in the field of cognitive enhancement.

Core Mechanism of Action: Histamine H3 Receptor Modulation

Irdabisant exerts its primary effects by targeting the histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[6] The H3R functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the

release of other key neurotransmitters crucial for arousal and cognition, including acetylcholine, dopamine, and norepinephrine.[6][8][9]

As a competitive antagonist and inverse agonist, irdabisant blocks the binding of endogenous histamine and reduces the receptor's constitutive activity.[7][10] This dual action disinhibits the histaminergic system, leading to an increased release of histamine and other neurotransmitters in brain regions associated with learning and memory, such as the cortex and hippocampus.[6][7][11]



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Caption: Irdabisant blocks inhibitory H3 autoreceptors, increasing neurotransmitter release.

Pharmacology and Pharmacokinetics

Irdabisant demonstrates high affinity and selectivity for both rat and human H3 receptors. Its off-target activity is generally low, suggesting a reduced potential for certain side effects and drug-drug interactions.[1][2]

Receptor Binding and Functional Activity

Parameter	Species/System	Value	Reference
Binding Affinity (Ki)	Rat Brain Membranes	2.7 ± 0.3 nM	[1]
Recombinant Rat H3R	7.2 ± 0.4 nM		
Recombinant Human H3R	2.0 ± 1.0 nM		
Antagonist Activity (Kb, app)	Recombinant Rat H3R	1.0 nM	[2]
Recombinant Human H3R	0.4 nM	[2]	[2] [7]
Inverse Agonist Activity (EC50)	Recombinant Rat H3R	2.0 nM	
Recombinant Human H3R	1.1 nM	[2] [7]	

Off-Target Activity

Target	Activity Type	Value (µM)	Reference
hERG Current	Inhibition (IC50)	13.8	[1] [2]
Muscarinic M2 Receptor	Binding (Ki)	3.7 ± 0.0	[1] [2]
Adrenergic α1A Receptor	Binding (Ki)	9.8 ± 0.3	[1] [2]
Dopamine Transporter	Binding (Ki)	11 ± 2	[1] [2]
Norepinephrine Transporter	Binding (Ki)	10 ± 1	[1] [2]
Phosphodiesterase (PDE3)	Inhibition (IC50)	15 ± 1	[1] [2]
CYP1A2, 2C9, 2C19, 2D6, 3A4	Inhibition (IC50)	> 30	[1] [2]

Human Pharmacokinetics

Clinical studies in healthy subjects have characterized the pharmacokinetic profile of irdabisant following oral administration.

Parameter	Value	Reference
Time to Max. Concentration (tmax)	3 - 6 hours (median)	[12]
Terminal Elimination Half-life	24 - 60 hours (mean)	[12]
Time to Steady-State	Within 6 days of daily dosing	[12]
Primary Elimination Pathway	Renal Excretion	[12]

Preclinical Research and Experimental Protocols

Preclinical studies in rodents provided the foundational evidence for irdabisant's potential as a cognitive enhancer and wake-promoting agent.[\[3\]](#)[\[7\]](#)

Summary of Preclinical Findings

Experimental Model	Species	Dosing (Route)	Key Findings	Reference
Social Recognition	Rat	0.01 - 0.1 mg/kg (p.o.)	Improved performance in short-term memory model.	[1][7]
Rat Dipsogenia	Rat	ED50 = 0.06 mg/kg (p.o.)	Antagonized H3R agonist-induced drinking.	[7]
Wakefulness (EEG)	Rat	3 - 30 mg/kg (p.o.)	Exhibited wake-promoting activity.	[1][7]
Prepulse Inhibition (PPI)	Mouse	10 - 30 mg/kg (i.p.)	Increased PPI alone and synergistically with risperidone.	[7]

Detailed Experimental Protocols

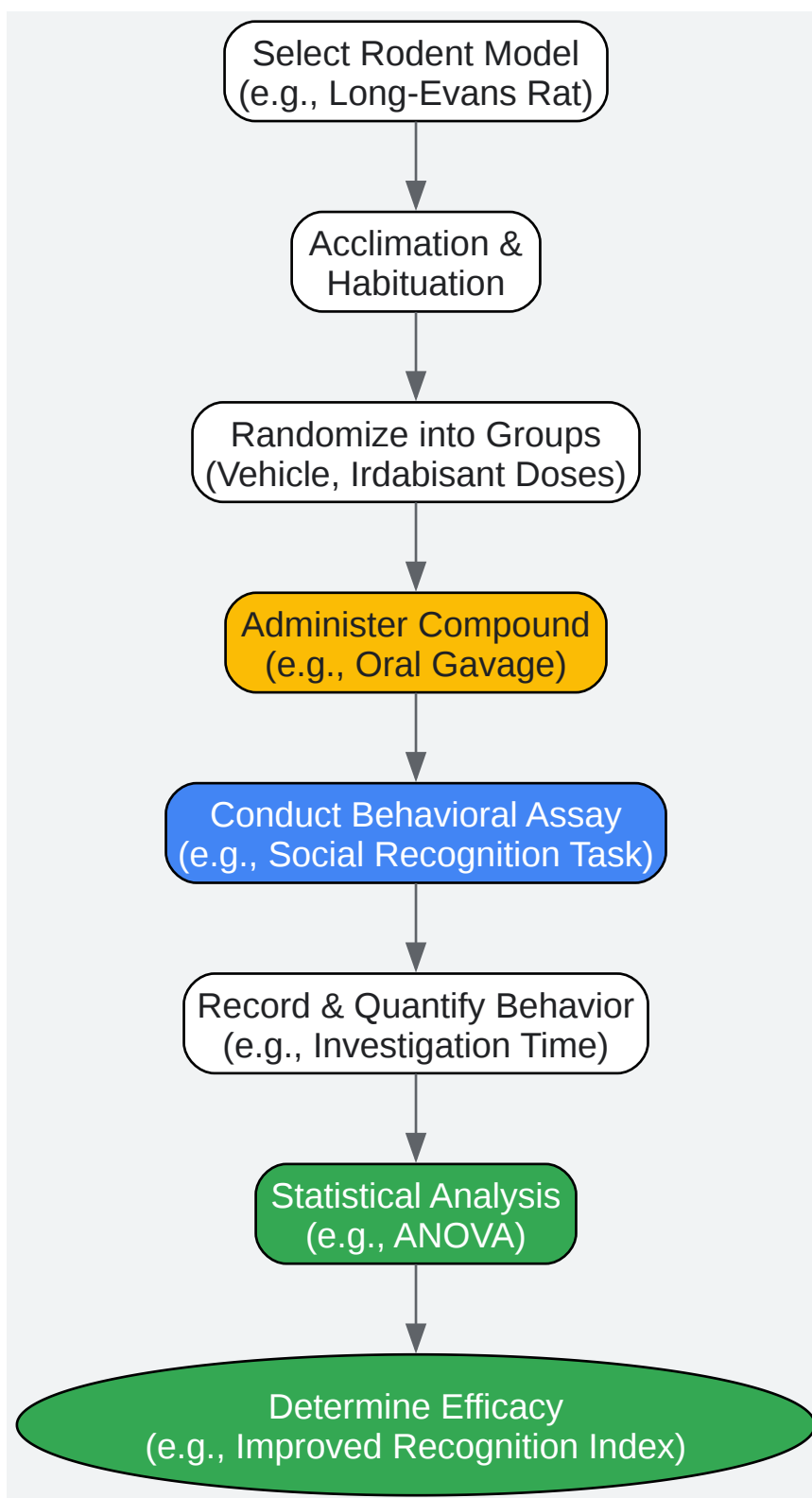
A. Rat Social Recognition Model:

- Objective: To assess short-term social memory.
- Subjects: Male Long-Evans rats.
- Procedure:
 - Habituation: Rats are individually housed and handled for several days prior to testing.
 - Dosing: Irdabisant or vehicle is administered orally (p.o.) at specified doses (e.g., 0.01-0.1 mg/kg) at a set time before the first trial.[3]
 - Trial 1 (T1): A juvenile rat is placed in the adult subject's home cage for a 4-minute interaction period. The duration of social investigation (e.g., sniffing, grooming) by the adult rat is recorded.

- Inter-trial Interval: A 120-minute delay is imposed, during which the adult rat remains in its home cage.
- Trial 2 (T2): The same juvenile from T1 and a novel juvenile are presented to the adult rat for another 4-minute period. The time spent investigating each juvenile is recorded.
- Primary Endpoint: A recognition index, calculated as the ratio of time spent investigating the novel juvenile versus the familiar one. An improved performance is indicated by a significantly higher investigation time for the novel juvenile.[\[3\]](#)

B. Rat Dipsogenia Model:

- Objective: To assess in vivo H3R antagonist activity.
- Subjects: Male Sprague-Dawley rats.
- Procedure:
 - Pre-treatment: Rats are water-deprived for a period before the experiment.
 - Dosing: Irdabisant or vehicle is administered orally (p.o.).[\[3\]](#)
 - Agonist Challenge: After a set pre-treatment time, rats are challenged with an H3R agonist, R- α -methylhistamine, which induces a drinking response (dipsogenia).[\[3\]](#)
 - Measurement: The volume of water consumed over a specific period (e.g., 30 minutes) is measured.
- Primary Endpoint: The dose of irdabisant that produces a 50% inhibition (ED50) of the agonist-induced drinking response.[\[3\]](#)



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Caption: A typical experimental workflow for preclinical evaluation of Irdabisant.

Clinical Research in Cognitive Enhancement

Despite promising preclinical data, clinical trials with irdabisant in healthy volunteers have not demonstrated significant cognitive enhancement. The studies did, however, reveal dose-related effects on sleep and subjective feelings of alertness.[\[5\]](#)

Summary of Clinical Findings (Healthy Volunteers)

Doses Tested (Single, Oral)	Cognitive Tests	Key Findings	Reference
5, 25, 125 µg	Spatial Working Memory (SWM), Paired Associate Learning (PAL), N-back	No improvement on any cognitive tests. Slight worsening on PAL and N-back at higher doses.	[5]
0.02 to 5 mg	Cambridge Neuropsychological Test Automated Battery (CANTAB)	Dose-dependent negative effect on sleep. Some positive effects on certain CANTAB parameters at lower concentrations.	[12]
5, 25, 125 µg	Subjective Visual Analogue Scales (VAS)	Dose-related improvement in attention, reaction time, and alertness. Induced energizing, relaxed, and happy feelings, strongest at 25 µg.	[5]

Clinical Trial Methodology

A. Crossover Study in Healthy Volunteers (van Gerven et al., referenced in[\[5\]](#)):

- Objective: To evaluate the dose-response relationship of single, low doses of irdabisant on CNS functions compared to placebo and active controls (modafinil, donepezil).
- Design: Double-blind, placebo- and positive-controlled, randomized, partial 6-way cross-over study.
- Subjects: 40 healthy volunteers.
- Interventions: Single doses of placebo, irdabisant (5, 25, or 125 µg), modafinil (200 mg), or donepezil (10 mg).
- Pharmacodynamic Measurements:
 - A battery of cognitive tests, including the Spatial Working Memory (SWM) 10-boxes task as the primary endpoint.[\[5\]](#)
 - Other tests included adaptive tracking, saccadic peak velocity, N-back, and Paired Associate Learning (PAL).[\[5\]](#)
 - Subjective effects were measured using Visual Analogue Scales (VAS).
 - Sleep was assessed (e.g., via polysomnography).
- Analysis: Pharmacokinetic and pharmacodynamic measurements were performed at designated time points pre- and post-dose to establish relationships between drug concentration and effect.

Safety and Tolerability

In both preclinical and clinical settings, irdabisant has been generally well-tolerated at the doses studied.

- Cardiovascular Safety: Irdabisant exhibits relatively low inhibitory activity against the hERG channel (IC₅₀ of 13.8 µM), indicating a lower risk of cardiac-related adverse events compared to some other H₃R antagonists.[\[1\]](#)[\[2\]](#)
- Clinical Adverse Events: In studies with healthy subjects, the most common treatment-related adverse events were headache and insomnia, particularly at higher doses.[\[12\]](#)

Discussion and Future Directions

The translational gap between robust preclinical efficacy and the lack of significant cognitive enhancement in human trials is a critical point of discussion for irdabisant and other H3R antagonists. While preclinical models demonstrated clear improvements in memory tasks, human studies found no such benefits.[3][5] Instead, irdabisant produced subjective feelings of energy and happiness, similar to the active control modafinil, and dose-dependent sleep inhibition.[5]

Several factors could contribute to this discrepancy:

- **Dose Selection:** The optimal dose for cognitive enhancement may reside in a very narrow therapeutic window. The clinical studies explored low doses, with higher doses leading to sleep disruption and some cognitive worsening.[5][12]
- **Subject Population:** The studies were conducted in healthy volunteers with normal cognitive function, which may limit the ability to detect improvement (ceiling effects). The efficacy of irdabisant may be more apparent in populations with baseline cognitive impairment (e.g., Alzheimer's disease, schizophrenia, or ADHD).[3][4]
- **Nature of Enhancement:** The primary effect in humans may be on arousal, alertness, and mood rather than on "cold" cognitive processes like memory. The observed improvements in attention and reaction time support this hypothesis.[5]

Future research should focus on carefully designed studies in patient populations with specific cognitive deficits. Exploring different dosing strategies and utilizing more sensitive, domain-specific cognitive endpoints will be crucial to fully elucidate the therapeutic potential of **Irdabisant Hydrochloride**.

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